N-(3-Pyrene)maleimide (CAS 42189-56-0), also widely known as N-(1-Pyrenyl)maleimide, is a highly specific, thiol-reactive fluorescent probe and building block [1]. Structurally, it combines a reactive maleimide group, which undergoes rapid Michael addition with sulfhydryls, and a bulky pyrene fluorophore that emits strongly in the blue region. In procurement and material selection, it is primarily valued for its ultra-high sensitivity in HPLC derivatization of biothiols, its exceptional post-reaction adduct stability, and its unique ability to form excited-state dimers (excimers) for spatial proximity assays . Unlike simple aliphatic maleimides, the rigid pyrene core also imparts significant thermal stability when incorporated into copolymer architectures.
Substituting N-(3-Pyrene)maleimide with generic alternatives like N-ethylmaleimide (NEM) or standard fluorophores like monobromobimane compromises both analytical sensitivity and functional capability [1]. NEM is non-fluorescent and serves only as a blocking agent, offering no utility for downstream optical detection. While other fluorescent maleimides or bimane derivatives can tag thiols, they typically lack the pyrene moiety's unique photophysical properties—specifically, the capacity for intramolecular excimer formation [2]. Furthermore, standard fluorescent adducts often suffer from rapid degradation in aqueous solutions, whereas the robust pyrene-thiol adducts maintain long-term stability, a critical requirement for reproducible, high-throughput batch processing in clinical and industrial laboratories.
In HPLC-based quantification of biological thiols, N-(3-Pyrene)maleimide achieves a remarkably low detection limit. When compared to the standard monobromobimane (mBBr) method or the Tietze assay, NPM provides enhanced sensitivity and absolute selectivity by exclusively reacting with sulfhydryl groups, thereby eliminating background interference from amine-containing compounds [1].
| Evidence Dimension | Lower detection limit for glutathione |
| Target Compound Data | ~50 fmol |
| Comparator Or Baseline | Monobromobimane (mBBr) / Tietze assay |
| Quantified Difference | Provides superior trace-level sensitivity and absolute amine-exclusion compared to standard baselines. |
| Conditions | Reverse-phase HPLC of mammalian cell homogenates |
Procurement of this specific compound is essential for analytical workflows requiring ultra-sensitive, interference-free quantification of biothiols in complex matrices.
The stability of the fluorescent adduct is a critical processability metric for batch processing. NPM-derivatized thiols maintain structural and fluorescent integrity for up to 2 months when stored at 4 °C [1]. In contrast, many conventional fluorescent thiol adducts degrade rapidly, mandating immediate downstream analysis and limiting batch size.
| Evidence Dimension | Derivatized sample shelf-life |
| Target Compound Data | Stable for 2 months at 4 °C |
| Comparator Or Baseline | Conventional fluorescent thiol probes (rapid degradation) |
| Quantified Difference | Enables multi-week storage of derivatized samples without signal loss. |
| Conditions | Aqueous biological sample extracts stored at 4 °C |
Allows laboratories to decouple derivatization from HPLC analysis, enabling large-scale batch processing and improving workflow reproducibility.
Unlike standard fluorophores that emit only monomeric fluorescence, N-(3-Pyrene)maleimide acts as a dual-emission proximity probe. When two pyrene residues are in close spatial proximity, they form an excited-state dimer (excimer) that emits at a significantly longer wavelength (~480 nm) than the lone fluorophore [1]. Standard probes like fluorescein maleimide lack this excimer-forming capability entirely.
| Evidence Dimension | Emission profile based on spatial proximity |
| Target Compound Data | Forms excimers with distinct long-wavelength emission |
| Comparator Or Baseline | Fluorescein maleimide (monomeric emission only) |
| Quantified Difference | Provides a unique ratiometric signal (monomer vs. excimer) dependent on distance. |
| Conditions | Protein conformational studies and polymer cross-linking analysis |
Critical for researchers procuring a probe to map protein conformational changes, complex assembly, or polymer chain proximity.
Directly leveraging its ~50 fmol detection limit and 2-month adduct stability, N-(3-Pyrene)maleimide is the optimal reagent for high-throughput clinical or metabolic studies quantifying trace levels of glutathione, cysteine, and homocysteine in blood or tissue homogenates where amine interference must be strictly avoided [1].
Utilizing its unique excimer-forming capabilities, this compound is deployed in structural biology to monitor the spatial distance between cysteine residues during protein folding, allosteric shifts, or complex assembly, providing a ratiometric readout unavailable with standard single-emission probes [2].
Beyond analytical derivatization, the rigid pyrene core and reactive maleimide group make it an excellent monomeric precursor for synthesizing maleimide/isobutene alternating copolymers. It imparts both robust fluorescence and enhanced thermal stability to the resulting polymer matrix, suitable for advanced materials engineering .
Irritant